7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
Description
Chemical Identity: 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt (CAS RN: 17187-72-3), also known as D-sedoheptulose-7-phosphate barium salt, is a phosphorylated seven-carbon sugar with the molecular formula C₇H₁₃O₁₀P·Ba and a molecular weight of 425.5 g/mol . It is the barium salt of sedoheptulose 7-phosphate (S7P), a critical intermediate in the pentose phosphate pathway (PPP).
Biological Role:
S7P is central to the PPP, which generates NADPH for biosynthetic reactions and ribose-5-phosphate for nucleotide synthesis . It also serves as a substrate for transaldolase, which transfers a three-carbon unit to regenerate glycolytic intermediates . In secondary metabolism, S7P is a precursor for bioactive natural products like acarbose and validamycin .
Synthesis:
S7P is synthesized enzymatically via transketolase-catalyzed reactions using ribose-5-phosphate and xylulose-5-phosphate . The barium salt form is prepared through ion-exchange chromatography and precipitation with barium acetate .
Properties
IUPAC Name |
barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUFELXUIHDDQP-CQJQEINESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Process Optimization
Table 1: Enzymatic Synthesis Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Substrates | β-Hydroxypyruvate, R-5-P | |
| Enzyme | Transketolase (TK) | |
| Cofactors | TPP, Mg²⁺ | |
| Optimal pH | 7.4–8.0 | |
| Temperature | 37°C | |
| Yield | 81% |
Chemical Synthesis and Barium Salt Formation
While enzymatic methods dominate, chemical synthesis routes are employed for non-enzymatic applications. A representative protocol involves:
Steps
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Chlorination of D-Mannitol : Acid-catalyzed chlorination yields a reactive intermediate.
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Phosphorylation : Reaction with heptaphosphate under controlled pH (6.5–7.0) introduces the phosphate group.
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Barium Salt Precipitation : Addition of barium chloride (BaCl₂) precipitates the product, which is isolated via centrifugation.
Challenges
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Byproducts : Competing reactions may form undesired phosphorylated derivatives, necessitating rigorous purification.
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Solubility : The barium salt exhibits limited solubility in aqueous buffers (50 mg/mL in PBS, pH 7.2).
Large-Scale Industrial Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
Key Considerations
Table 2: Industrial Production Parameters
| Parameter | Industrial Standard | Source |
|---|---|---|
| Crystallization Solvent | Ethanol/Water (3:1 v/v) | |
| Purity | ≥95% (HPLC) | |
| Storage Temperature | -20°C | |
| Shelf Life | ≥4 years |
Purification and Characterization
Chromatographic Methods
Analytical Techniques
Chemical Reactions Analysis
Enzyme-Catalyzed Transaldolase Reactions
The compound serves as a critical substrate in transaldolase-mediated reactions within the pentose phosphate pathway. These reactions involve the transfer of a three-carbon dihydroxyacetone moiety to glyceraldehyde-3-phosphate (G3P):
These reactions are pH-dependent and require Mg²⁺ or Ca²⁺ as cofactors for optimal activity .
Cyclization Reactions via Sedoheptulose 7-Phosphate Cyclases (SH7PCs)
SH7PCs catalyze the cyclization of sedoheptulose 7-phosphate into bioactive cyclic intermediates. Three distinct enzymatic pathways have been characterized:
Mechanistic Insights :
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EEVS and EVS catalyze aldol-like condensations followed by keto-enol tautomerization .
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DDGS introduces additional dehydration steps to form conjugated enol systems critical for UV-absorbing MAAs .
Redox Reactions in Metabolic Pathways
The compound participates in redox equilibria through its role in NADPH generation:
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NADPH Production : Sedoheptulose 7-phosphate contributes to the oxidative phase of the pentose phosphate pathway, where glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase reduce NADP⁺ to NADPH .
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Reversible Isomerization : It interconverts with ribulose 5-phosphate via phosphopentose isomerase, linking carbon metabolism to redox balance .
Non-Enzymatic Degradation and Stability
Under acidic or high-temperature conditions, the phosphate ester bond undergoes hydrolysis:
Scientific Research Applications
Biochemical Research
D-sedoheptulose-7-phosphate is utilized extensively in biochemical studies:
- Pentose Phosphate Pathway Studies : Researchers use this compound to investigate the dynamics of the PPP, focusing on its role in generating NADPH and ribose residues necessary for nucleotide synthesis. Its interaction with enzymes like transaldolase is critical for understanding carbohydrate metabolism and synthesizing essential biomolecules such as nucleotides and amino acids.
Photosynthesis Research
The compound is integral to studying photosynthesis:
- Carbon Fixation Mechanisms : D-sedoheptulose-7-phosphate assists in understanding how plants fix carbon during photosynthesis. It serves as a substrate for various enzymes involved in the conversion of carbon dioxide into organic compounds.
Medical Research
While not directly used as a therapeutic agent, D-sedoheptulose-7-phosphate has implications in medical research:
- Metabolic Disorders : Its involvement in metabolic pathways makes it a valuable tool for studying conditions such as transaldolase deficiency, where elevated levels of this compound can indicate metabolic dysfunctions .
Industrial Applications
In industrial settings, D-sedoheptulose-7-phosphate has potential applications:
- Antibiotic Production : The compound's role in biosynthetic pathways can be exploited for producing antibiotics and other secondary metabolites.
Case Study 1: Role in Antibiotic Synthesis
Research has demonstrated that D-sedoheptulose-7-phosphate is involved in the biosynthesis of various antibiotics. For example, it serves as a precursor for bioactive natural products like acarbose and validamycin, which are derived from the enzymatic transformations involving sedoheptulose 7-phosphate cyclases .
Case Study 2: Metabolic Pathway Analysis
A study highlighted how D-sedoheptulose-7-phosphate interacts with transaldolase to facilitate critical reactions within the PPP. This interaction not only aids in nucleotide synthesis but also influences cellular redox balance through NADPH generation .
Mechanism of Action
The compound exerts its effects primarily through its role in the pentose phosphate pathway. It acts as an intermediate, facilitating the transfer of carbon units between different molecules. The enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This pathway is crucial for cellular metabolism, providing reducing power and precursors for nucleotide and amino acid synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison
Sedoheptulose 1,7-Bisphosphate
- Molecular Formula : C₇H₁₄O₁₃P₂ (free acid).
- Role: A substrate for sedoheptulose bisphosphatase, which hydrolyzes it to S7P and inorganic phosphate .
- Enzymatic Pathways : Produced via aldolase-mediated condensation of erythrose-4-phosphate and dihydroxyacetone phosphate .
Fructose 6-Phosphate (F6P)
- Molecular Formula : C₆H₁₃O₉P.
- Role : A glycolytic intermediate and substrate for phosphofructokinase . In the PPP, it is interconverted with S7P via transaldolase .
- Key Difference : F6P is a six-carbon sugar phosphate, while S7P is a seven-carbon compound. F6P primarily fuels glycolysis, whereas S7P supports NADPH and nucleotide production .
Erythrose 4-Phosphate (E4P)
- Molecular Formula : C₄H₉O₇P.
- Role: A precursor for aromatic amino acid biosynthesis via the shikimate pathway. It also condenses with dihydroxyacetone phosphate to form sedoheptulose 1,7-bisphosphate .
- Key Difference : E4P is a four-carbon compound, while S7P is seven-carbon. E4P links the PPP to secondary metabolism, whereas S7P is more directly involved in cyclic product biosynthesis .
Sedoheptulose (Unphosphorylated)
- Molecular Formula : C₇H₁₄O₇.
- Role : Accumulates under metabolic stress (e.g., high sucrose) as a storage carbohydrate in plants .
- Key Difference : Lacks the phosphate group, making it unable to participate in enzymatic reactions requiring phosphorylated substrates .
Comparative Physicochemical Properties
Notes:
Biological Activity
7-(Dihydrogenphosphate), sedoheptulose, monobariumsalt, also known as D-sedoheptulose-7-phosphate (barium salt), is a significant compound in biological research due to its role as an intermediate in the pentose phosphate pathway (PPP). This pathway is crucial for cellular metabolism, particularly in the synthesis of nucleotides and amino acids. The compound's involvement in carbon fixation processes and its potential medicinal applications make it a subject of extensive study.
D-sedoheptulose-7-phosphate participates in several key biochemical reactions:
- Transaldolase Reaction : It transfers a three-carbon dihydroxyacetone moiety to glyceraldehyde-3-phosphate, producing D-fructose-6-phosphate, which is essential for nucleotide and amino acid synthesis.
- NADPH Generation : The compound contributes to the generation of NADPH, a critical cofactor in anabolic reactions.
Molecular Mechanism
At the molecular level, D-sedoheptulose-7-phosphate interacts with various biomolecules through enzyme inhibition or activation and modulation of gene expression. Its role in metabolic pathways highlights its importance in both normal cellular function and disease states.
1. Carbon Fixation
D-sedoheptulose-7-phosphate plays a vital role in the Calvin-Benson cycle, facilitating carbon fixation in photosynthetic organisms. This function is crucial for the synthesis of organic compounds from atmospheric CO2 .
2. Inflammatory Response Modulation
Recent studies have indicated that sedoheptulose can influence inflammatory immune responses via a kinase known as CARKL. This enzyme phosphorylates sedoheptulose, suggesting potential therapeutic applications in managing inflammation .
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various organisms, including cyanobacteria and yeast species like Saccharomyces cerevisiae. The mechanism involves inhibition of the shikimate pathway, which is absent in humans, making it a promising candidate for herbicidal applications without cytotoxic effects on mammalian cells .
Study 1: Sedoheptulose and Inflammation
A study published in Cell Metabolism highlighted how CARKL-mediated phosphorylation of sedoheptulose can direct macrophage polarization through metabolic control. This finding underscores the relationship between metabolism and immune response regulation .
Study 2: Antimicrobial Activity
Research conducted on the cyanobacterial antimetabolite 7-deoxy-sedoheptulose (7dSh) revealed its ability to inhibit growth in various prototrophic organisms. The study found that 7dSh accumulates specific metabolites that disrupt protein synthesis by targeting the shikimate pathway .
Comparative Analysis
The following table summarizes the biological activities of D-sedoheptulose-7-phosphate compared to similar compounds:
| Compound | Biological Activity | Key Applications |
|---|---|---|
| D-Sedoheptulose-7-phosphate | Carbon fixation, NADPH generation | Research tool in metabolism studies |
| D-Sedoheptulose (lithium/sodium salt) | Similar metabolic roles but different solubility | Varies based on salt form |
| 7-Deoxy-sedoheptulose (7dSh) | Antimicrobial activity against specific organisms | Potential herbicide |
Q & A
Q. What are the established methods for synthesizing 7-(dihydrogenphosphate), sedoheptulose, monobariumsalt?
The synthesis typically involves sequential precipitation and purification steps. For example, monobarium salts of phosphorylated sugars are often prepared by precipitating the compound as a dibarium salt from acidic solutions, followed by reprecipitation in 0.1 M HCl with ethanol to yield the monobarium form. However, residual labile phosphorus contaminants (e.g., fructose diphosphate) may persist, requiring additional purification via ion-exchange chromatography or recrystallization . The molecular structure (e.g., IUPAC name and SMILES notation) confirms the presence of a seven-carbon sedoheptulose backbone with a single phosphate group complexed with barium .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is critical for resolving the crystalline lattice and bonding patterns, particularly for verifying the stereochemistry of the sedoheptulose moiety and phosphate-barium coordination . Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) further validate functional groups, such as hydroxyl and phosphate vibrations, while elemental analysis ensures stoichiometric accuracy .
Q. What role does this compound play in metabolic pathway studies?
Sedoheptulose-7-phosphate derivatives are intermediates in the Calvin cycle and pentose phosphate pathway. The monobarium salt is often used to study enzymatic reactions, such as transketolase activity, due to its stability in aqueous buffers. For example, glyceraldehyde-3-phosphate dehydrogenase assays utilize analogs derived from monobarium salts to track substrate conversion kinetics .
Advanced Research Questions
Q. What challenges arise in maintaining solubility and stability during biochemical assays?
Barium salts of phosphorylated sugars exhibit limited solubility in neutral aqueous solutions, often requiring acidic buffers (pH < 5) or co-solvents like ethanol. Stability is temperature-sensitive; degradation of the phosphate group occurs above 25°C, necessitating cold storage (0–6°C) and inert atmospheres to prevent hydrolysis . Comparative studies with sodium or potassium salts may be needed to optimize solubility for specific experimental conditions .
Q. How can researchers address purity discrepancies caused by labile phosphorus contaminants?
Labile phosphorus impurities (e.g., fructose diphosphate) are common in monobarium salt preparations. Dual-wavelength UV spectrophotometry (260/280 nm) and enzymatic assays (e.g., phosphatase treatment followed by phosphate quantification) can identify and quantify contaminants. Repurification via size-exclusion chromatography or ethanol recrystallization is recommended for high-purity applications .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) with refractive index detection is effective for separating sedoheptulose-7-phosphate from other sugars. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) using negative ion mode improves sensitivity, with m/z 425.5 ([M-Ba]²⁻) as a characteristic fragment . Calibration curves should account for matrix effects by spiking internal standards (e.g., isotopically labeled analogs).
Q. How is this compound utilized in enzymology studies, and what are key experimental design considerations?
The monobarium salt serves as a substrate or inhibitor in ATPase and dehydrogenase assays. For example, in myosin ATPase studies, the compound is converted to its potassium salt via sulfate precipitation to avoid barium interference with enzymatic activity . Buffer systems must exclude divalent cations (e.g., Ca²⁺, Mg²⁺) to prevent competitive binding with barium, which alters reaction kinetics .
Q. What precautions are critical for handling and storing this compound?
Barium salts are toxic and require handling under fume hoods with personal protective equipment (PPE). Storage at 0–6°C in airtight, desiccated containers prevents deliquescence and oxidation. Long-term stability tests indicate <5% degradation over 12 months when stored under argon .
Methodological Notes
- Synthesis Optimization : Reprecipitation in HCl-ethanol mixtures reduces barium leaching but may require pH adjustments to avoid phosphate group protonation .
- Analytical Cross-Validation : Combine XRD with differential thermal analysis (DTA) to monitor phase transitions and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
